molecular formula C11H19BrO2 B3362622 11-Bromo-10-undecenoic acid CAS No. 100399-51-7

11-Bromo-10-undecenoic acid

Cat. No.: B3362622
CAS No.: 100399-51-7
M. Wt: 263.17 g/mol
InChI Key: PZRZUJZXSTZDBZ-CSKARUKUSA-N
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Description

11-Bromo-10-undecenoic acid (CAS 100399-51-7) is an unsaturated omega-bromo fatty acid that serves as a valuable bifunctional intermediate in organic and polymer chemistry research . This compound features both a terminal bromine atom, which acts as a good leaving group for nucleophilic substitution reactions, and a carboxylic acid group, allowing for further derivatization . Its molecular formula is C 11 H 19 BrO 2 and it has a molecular weight of 263.17 g/mol . While specific modern research applications for this exact isomer are sparsely documented in the public domain, its structural similarity to other brominated fatty acids suggests its utility as a research chemical for developing novel synthetic methodologies, producing specialty polymers, and creating functionalized surfactants . Researchers value this compound for its potential in exploring new chemical spaces, particularly due to the presence of the unsaturation between the 10th and 11th carbon atoms, which offers a reactive handle for additional chemical transformations, such as epoxidation or dihydroxylation . This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-11-bromoundec-10-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h8,10H,1-7,9H2,(H,13,14)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRZUJZXSTZDBZ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCC=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCCC(=O)O)CCC/C=C/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100399-51-7
Record name 10-Undecenoic acid, 11-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100399517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Bromo-10-undecenoic acid can be synthesized through the bromination of 10-undecenoic acid. The reaction typically involves the use of hydrobromic acid (HBr) in the presence of a peroxide initiator. The reaction conditions are carefully controlled to ensure the selective bromination at the 11th position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of hydrobromic acid to a solution of 10-undecenoic acid in an appropriate solvent, such as toluene. The reaction mixture is then subjected to purification steps to isolate the desired product .

Chemical Reactions Analysis

Reaction Conditions and Yield:

ParameterDetails
Solvent Toluene, benzene, or methylcyclohexane
Temperature 0–50°C (exothermic reaction controlled via cooling)
Initiator 0.5–1.0 wt% BPO or AIBN
HBr Introduction Gaseous HBr introduced countercurrently in a packed tower reactor
Yield 91–97% (11-bromo product)

Key By-Product : 10-bromoundecanoic acid (≤5%) forms due to minor Markovnikov addition .

Ammonolysis to 11-Aminoundecanoic Acid

This compound undergoes nucleophilic substitution with aqueous ammonia to produce 11-aminoundecanoic acid, a monomer for polyamide-11 synthesis .

Reaction Mechanism and Optimization:

  • Conditions : Excess 40% NH₃, 30–100°C, 8–24 hours .

  • Impurities :

    • 11-Hydroxyundecanoic acid : Forms via hydroxylation (up to 12% without optimization) .

    • Secondary amines : Result from side reactions between intermediates .

Mitigation Strategies :

  • Use a 4:1 molar ratio of NH₃ to bromoacid to suppress hydroxylation .

  • Purify via recrystallization of the hydrochloride salt (methanol/ethyl acetate) .

Industrial-Scale Process Innovations

Recent patents describe advanced reactor designs to improve efficiency:

Continuous Flow Reactor System :

ComponentFunction
Addition Tower Facilitates gas-liquid contact for rapid bromination (10–30°C)
Reaction Kettle Completes HBr addition under stirring (30–50°C)
Solvent Recovery Distillation under vacuum (80–110°C, 50–80 kPa)

Advantages :

  • 98% conversion rate with <2% by-products .

  • Solvent reuse reduces costs and environmental impact .

Micro-Mixer Method :

  • Process : Mixes molten 10-undecenoic acid and HBr-solvent streams in a microreactor (0.32 mL volume).

  • Benefits : Reduced reaction time (<1 hour) and higher selectivity (>99%) .

Comparative Analysis of Bromination Methods

MethodYield (%)By-Products (%)Reaction TimeReference
Batch (BPO initiator)9558 hours
Continuous Flow9822 hours
Micro-Mixer99<130 minutes

Degradation and Stability

  • Thermal Decomposition : Degrades at >140°C, releasing HBr and forming unsaturated derivatives .

  • Hydrolysis : Slow hydrolysis in aqueous NaOH (25°C) yields 10-undecenoic acid .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules :
11-Bromo-10-undecenoic acid serves as a crucial building block in organic synthesis, particularly for creating more complex molecules such as polymers and pharmaceuticals. Its bromine substituent allows for various chemical transformations, including substitution and addition reactions.

Precursor for Bioactive Compounds :
This compound has been utilized as a precursor in the synthesis of bioactive compounds with potential antimicrobial properties. For example, derivatives of this compound have shown effectiveness against fungal infections .

Application AreaDescription
Pharmaceuticals Precursor for compounds with potential antiplasmodial activity, significant for malaria treatment.
Polymer Chemistry Used in the development of specialty polymers through ADMET polymerization techniques .

Biological Research

Antimicrobial Studies :
Research indicates that this compound exhibits antimicrobial properties, particularly against certain fungal pathogens. Its mechanism involves disrupting cellular processes by interfering with cell wall synthesis and membrane integrity .

Drug Design :
The compound's ability to interact with biological molecules makes it a candidate for drug design, particularly as an inhibitor or substrate in enzymatic reactions. This aspect is critical for developing new therapeutic agents targeting specific biological pathways .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique reactivity allows it to be used as an intermediate in various chemical reactions, contributing to the synthesis of amino acids and other important compounds .

Industrial ApplicationDescription
Specialty Chemicals Used as an intermediate in the production of various industrial chemicals.
Amino Acid Production Serves as a precursor for synthesizing amino acids used in pharmaceuticals and cosmetics .

Case Studies

  • Polyurethanes via ADMET Polymerization : A study demonstrated the use of 10-undecenoic acid (the precursor) in synthesizing bio-based aliphatic polyurethanes through ADMET polymerization, showcasing the compound's versatility in polymer chemistry .
  • Antimicrobial Activity Assessment : Research highlighted the antimicrobial efficacy of derivatives derived from this compound against various pathogens, emphasizing its potential role in developing new antifungal treatments .

Mechanism of Action

The mechanism of action of 11-Bromo-10-undecenoic acid involves its interaction with biological membranes and enzymes. The bromine atom and the double bond in the molecule contribute to its reactivity, allowing it to disrupt cellular processes. In antimicrobial applications, it is believed to interfere with the synthesis of cell wall components and membrane integrity, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

10-Undecenoic Acid (Undecylenic Acid)

  • Molecular Weight : 184.28 g/mol .
  • Reactivity: Acts as a precursor for brominated derivatives. Undergoes bromination to form 11-bromo-10-undecenoic acid or dibrominated products depending on conditions .
  • Applications: Used in antifungal treatments, polymer synthesis, and as a starting material for 10-undecynoic acid .
  • Safety : Classified as skin/eye irritant (GHS Category 2/2A) and harmful to aquatic environments .

10,11-Dibromoundecanoic Acid

  • Structure : C₁₁H₂₀Br₂O₂, with bromine atoms at C10 and C11 .
  • Synthesis: Formed via bromination of 10-undecenoic acid in carbon tetrachloride .
  • Reactivity: Eliminates HBr under basic conditions (e.g., KOH) to yield 10-undecynoic acid (an alkyne derivative) .
  • Applications : Intermediate for synthesizing acetylenic fatty acids, which are valuable in materials science .

10-Bromoundecanoic Acid

  • Structure : Bromine at C10 instead of C11 .
  • Synthesis: Produced by HBr addition to 10-undecenoic acid in the absence of oxygen .
  • Reactivity : Less prone to elimination compared to 11-bromo isomer due to bromine positioning.

10-Undecynoic Acid

  • Structure : Terminal alkyne (C10–C11 triple bond) and carboxylic acid .
  • Synthesis: Derived from dehydrobromination of 10,11-dibromoundecanoic acid .
  • Applications : Used in bioorthogonal chemistry and polymer crosslinking .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Applications
This compound C₁₁H₁₉BrO₂ 263.17 Carboxylic acid, C10–C11 double bond, C11–Br Eliminates to form conjugated dienes Organic synthesis intermediate
10-Undecenoic acid C₁₁H₂₀O₂ 184.28 Carboxylic acid, C10–C11 double bond Bromination to bromo derivatives Antifungal agent, polymer precursor
10,11-Dibromoundecanoic acid C₁₁H₂₀Br₂O₂ 328.09 Carboxylic acid, C10–Br, C11–Br Eliminates to alkyne Alkyne synthesis
10-Bromoundecanoic acid C₁₁H₂₁BrO₂ 265.19 Carboxylic acid, C10–Br Limited elimination reactivity Specialty chemical intermediate
10-Undecynoic acid C₁₁H₁₈O₂ 182.26 Carboxylic acid, C10–C11 triple bond Bioorthogonal reactions Materials science, click chemistry

Key Research Findings

Regioselectivity in Bromination: The position of bromination (C10 vs. C11) in 10-undecenoic acid depends on reaction conditions. Oxygen presence during HBr addition favors 11-bromo isomer formation, while anaerobic conditions yield 10-bromo derivatives .

Elimination Reactions: this compound undergoes dehydrobromination with quinoline at 120–130°C to form methyl 8,10-undecadienoate (50% yield), demonstrating its utility in diene synthesis .

Environmental Impact: While 10-undecenoic acid is classified as harmful to aquatic life (H412), brominated derivatives may exhibit higher persistence due to bromine’s stability, though specific ecotoxicological data are lacking .

Biological Activity

11-Bromo-10-undecenoic acid is a synthetic compound derived from 10-undecenoic acid, notable for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₁H₁₉BrO₂
  • Molecular Weight : 249.19 g/mol
  • CAS Number : 100399-51-7

Synthesis

The synthesis of this compound typically involves the bromination of 10-undecenoic acid using hydrobromic acid. This process can yield various brominated derivatives, with the goal of achieving a high purity product suitable for biological testing .

Antimicrobial Properties

Research indicates that derivatives of undecenoic acids, including this compound, exhibit significant antimicrobial activity against various pathogens. In particular, studies have shown that related compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Bacteria
10-undecenoic acid<0.05Staphylococcus aureus
This compoundTBDEnterococcus faecalis
Epoxy isonitrile derivative<0.05Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth. While specific MIC values for this compound were not detailed in the sources, its structural similarity to active compounds suggests potential efficacy.

The mode of action for compounds like this compound may involve the inhibition of fatty acid biosynthesis, as seen with other undecenoic acid derivatives. This inhibition can disrupt cell membrane integrity and function, leading to bacterial cell death .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Clardy et al. explored the antibacterial properties of epoxy isonitrile derivatives synthesized from undecenoic acids. The findings suggested that these compounds could serve as prodrugs that convert to active metabolites upon bacterial exposure, enhancing their therapeutic potential against resistant strains .
  • Fatty Acid Biosynthesis Inhibition :
    Research has indicated that certain undecenoic acid derivatives inhibit enzymes involved in fatty acid biosynthesis (FabH and FabB). This inhibition is critical for developing new antibiotics targeting bacterial growth mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 11-Bromo-10-undecenoic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves bromination of 10-undecenoic acid using brominating agents (e.g., HBr or N-bromosuccinimide) under controlled conditions. Reaction temperature (48–51°C) and inert atmospheres are critical to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography ensures purity >95%. Melting points (48–51°C) serve as a preliminary purity indicator .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm bromine substitution and alkene geometry.
  • Mass spectrometry (EI-MS) to verify molecular weight (265.18 g/mol) and fragmentation patterns.
  • Melting point analysis (48–51°C) for purity assessment .

Q. What solvent systems are optimal for dissolving this compound in experimental protocols?

  • Methodological Answer : The compound is highly soluble in organic solvents like DMSO, ethanol, and DMF. For aqueous compatibility, prepare stock solutions in DMSO (≥0.25 mg/mL) and dilute in PBS (pH 7.2). Avoid aqueous buffers alone due to low solubility .

Q. What are the primary safety considerations when handling this compound?

  • Methodological Answer :

  • Hazards : Skin corrosion/irritation (H315), severe eye damage (H319), and aquatic toxicity (H412).
  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid environmental release. Store away from strong acids/oxidizers to prevent hazardous decomposition .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity of this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Replication : Reproduce experiments with standardized pH buffers (e.g., 4.0, 7.0, 10.0) and inert atmospheres.
  • Analytical Validation : Monitor reaction progress via HPLC or GC-MS to identify side products (e.g., dehydrohalogenation at high pH).
  • Data Reconciliation : Cross-reference findings with thermodynamic data (e.g., bond dissociation energies) to explain reactivity trends .

Q. What strategies optimize the stability of this compound in long-term storage?

  • Methodological Answer :

  • Storage Conditions : -20°C under argon to prevent oxidation/hydrolysis.
  • Compatibility Checks : Avoid contact with amines or reducing agents, which may trigger nucleophilic substitution.
  • Stability Monitoring : Conduct periodic FT-IR analysis to detect carbonyl or C-Br bond degradation .

Q. How is this compound utilized in the synthesis of functionalized polymers?

  • Methodological Answer :

  • Monomer Design : The terminal alkene and bromine enable radical polymerization or crosslinking.
  • Application Example : Incorporate into polyesters via esterification with diols, yielding brominated polymers for flame retardancy or post-functionalization .

Q. What experimental approaches validate the environmental toxicity claims associated with this compound?

  • Methodological Answer :

  • Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines) to quantify LC50 values.
  • Degradation Studies : Analyze photolytic/hydrolytic breakdown products via LC-QTOF-MS to assess persistence .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Bromo-10-undecenoic acid
Reactant of Route 2
Reactant of Route 2
11-Bromo-10-undecenoic acid

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